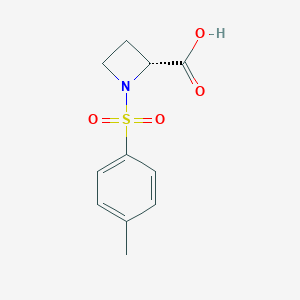

1-[(4-甲苯磺酰基)-2-氮杂环丁烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidine derivatives, including those similar to 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, has been explored through various methodologies. One approach involves copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides, resulting in functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions (Xu et al., 2007). Another strategy for synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids involves regioselective allylation and subsequent modifications of alpha-tert-butyl beta-methyl N-(PhF)aspartate (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including sulfonamido and azido substituted compounds, has been characterized through various analytical techniques. Research in this area includes the study of complexes formed between amino acids and sulfonated azo dyes, providing insights into the biomolecular recognition processes involving azetidine-based molecules (Ojala et al., 1996).

Chemical Reactions and Properties

Chemical modifications and reactions involving azetidine derivatives have been extensively studied. For instance, the synthesis of 4-(substituted methyl)-2-azetidinone-1-sulfonic acid derivatives through chemical modification of sulfazecin demonstrates the potential for enhancing antibacterial activity (Sendai et al., 1985). Additionally, the gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines reveals the versatility of azetidine derivatives in organic synthesis (Pertschi et al., 2017).

科学研究应用

微生物降解和环境影响

磺酰胺和磺酰基化合物(如本文所讨论的化合物)属于一类具有显着环境持久性和影响的化学物质。例如,对全氟烷基化学物质的研究探讨了它们在环境中的降解以及持久性和毒性副产物的形成 (刘 & 阿文达诺, 2013)。此类研究强调了与这些化学物质的使用和处置相关的环境归宿和潜在风险,为理解相关磺酰基化合物的环境方面提供了背景。

药物化学和治疗潜力

磺酰胺和磺酰基衍生物在药物化学中有着悠久的历史,提供多种治疗应用。该类化合物因其抗菌、抗炎、抗病毒和抗癌特性而受到探索。例如,含磺酰胺的基序因其显着的药理特性而受到关注,目前有 150 多种 FDA 批准的基于硫 (SVI) 的药物 (赵等人,2018)。这表明 1-[(4-甲苯磺酰基)-2-氮杂环丁烷羧酸在药物开发和其他治疗应用中具有潜在的探索途径。

分析和工业应用

除了其环境和医学相关性之外,磺酰胺和磺酰基化合物还与各种分析和工业过程不可分割。例如,新型活性药物成分(API)中烷基和芳基磺酸烷基酯的控制和分析突出了精确分析方法对确保药物化合物安全性和有效性的重要性 (埃尔德、蒂斯代尔和利普钦斯基,2008)。这对于可能包含或与所讨论化合物相关的药物的开发和质量控制至关重要。

环境和健康监测

磺酰基和相关化合物在环境和人类健康中的存在及其影响一直受到持续监测。例如,对全氟烷基物质 (PFAS) 及其衍生物的研究提供了对这些化合物在各种生物系统和生态系统中积累和毒理作用的见解 (侯德等人,2006)。了解这些化合物的行为和影响可以为类似化学物质(包括 1-[(4-甲苯磺酰基)-2-氮杂环丁烷羧酸)的安全使用和监管监督提供信息。

作用机制

Target of Action

The primary target of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is the LmPTR1 pocket (active site) . This site is characterized by lower binding free energy, which makes it an attractive target for the compound .

Mode of Action

The compound interacts with its target through a desirable fitting pattern in the LmPTR1 pocket . This interaction leads to changes in the target’s function, which can have significant effects on the organism’s physiology .

Result of Action

The compound has been found to have potent in vitro antipromastigote activity . Specifically, it has been found to be about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

The action of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid can be influenced by various environmental factors. For instance, the compound is cell-permeable, which allows it to interact with β-catenin within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . The effective concentration of the compound in DLD-1, SW480, and LS174T cultures is between 1.25-5 μM .

属性

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZMDMOEFYSSGY-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)